(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid
CAS No.:
Cat. No.: VC17631338
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO5 |
|---|---|
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | (2S)-2-[[(1R,2R)-2-hydroxycyclopentyl]oxycarbonylamino]-3,3-dimethylbutanoic acid |
| Standard InChI | InChI=1S/C12H21NO5/c1-12(2,3)9(10(15)16)13-11(17)18-8-6-4-5-7(8)14/h7-9,14H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-,8-,9-/m1/s1 |
| Standard InChI Key | GVSXRUZUUNBCKM-IWSPIJDZSA-N |
| Isomeric SMILES | CC(C)(C)[C@@H](C(=O)O)NC(=O)O[C@@H]1CCC[C@H]1O |
| Canonical SMILES | CC(C)(C)C(C(=O)O)NC(=O)OC1CCCC1O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s IUPAC name, (2S)-2-[[(1R,2R)-2-hydroxycyclopentyl]oxycarbonylamino]-3,3-dimethylbutanoic acid, reflects its stereochemical configuration. Key structural elements include:
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A (1R,2R)-2-hydroxycyclopentyl group, providing a chiral bicyclic framework.
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A carbamate linkage (-NH-C(O)-O-) connecting the cyclopentanol moiety to the amino acid backbone.
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A 3,3-dimethylbutanoic acid chain with an (S)-configured α-carbon.
The stereochemistry is critical to its potential biological activity, as evidenced by the enantiomeric purity requirements in related compounds .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | (2S)-2-[[(1R,2R)-2-hydroxycyclopentyl]oxycarbonylamino]-3,3-dimethylbutanoic acid |
| Canonical SMILES | CC(C)(C)C(C(=O)O)NC(=O)OC1CCCC1O |
| Isomeric SMILES | CC(C)(C)C@@HNC(=O)O[C@@H]1CCC[C@H]1O |
| PubChem CID | 122365409 |
Synthetic Methodologies
Stereoselective Synthesis
The synthesis typically involves coupling a chiral hydroxycyclopentyl derivative with a protected amino acid precursor. A patent by CN1940080B outlines a related approach for synthesizing stereoisomeric amino acid derivatives, emphasizing:
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Stereochemical control: Use of chiral auxiliaries or catalysts to maintain the (1R,2R) and (2S) configurations.
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Protecting group strategies: Temporary masking of reactive groups (e.g., hydroxyl, amino) to prevent side reactions.
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Stepwise functionalization: Sequential introduction of the cyclopentyl carbamate and dimethylbutyric acid moieties .
Alternative Routes
A 1990 study demonstrated the use of [2+2] cycloaddition between chiral imines and ketenes to construct β-lactam intermediates, which could be adapted for this compound’s synthesis . This method offers advantages in stereochemical fidelity but requires precise control of reaction conditions (e.g., temperature, solvent polarity) .
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wash immediately with soap/water . |
| Inhalation | Move to fresh air; seek medical attention . |
| Eye Exposure | Rinse cautiously for 15 minutes . |
Future Research Directions
Biological Profiling
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In vitro assays: Screening for antimicrobial, anticancer, or enzymatic inhibitory activity.
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Structure-Activity Relationship (SAR): Modifying the cyclopentyl or dimethyl groups to optimize potency.
Process Optimization
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